molecular formula C9H11NO2 B13656527 2-Amino-5-methoxy-4-methylbenzaldehyde

2-Amino-5-methoxy-4-methylbenzaldehyde

Cat. No.: B13656527
M. Wt: 165.19 g/mol
InChI Key: ONPGEALQUUTDDU-UHFFFAOYSA-N
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Description

2-Amino-5-methoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzaldehyde, characterized by the presence of an amino group at the second position, a methoxy group at the fifth position, and a methyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-methoxy-4-methylbenzaldehyde can be synthesized through various synthetic routes. One common method involves the nitration of 4-methoxy-2-methylbenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and hydrogenation or the use of reducing agents like iron and hydrochloric acid for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxy-4-methylbenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-methoxy-4-methylbenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxy-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-methoxy-4-methylbenzaldehyde is unique due to the specific combination of functional groups on the benzene ring.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-amino-5-methoxy-4-methylbenzaldehyde

InChI

InChI=1S/C9H11NO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-5H,10H2,1-2H3

InChI Key

ONPGEALQUUTDDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C=O)N

Origin of Product

United States

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